tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Purity Building Block QC Medicinal Chemistry Procurement

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 2089258-39-7) is a spirocyclic heterocycle featuring a 9-oxa-2-azaspiro[5.5]undecane core, a Boc protecting group on the nitrogen, and a ketone at the 4-position. With a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, this compound is supplied as a research-grade building block at purities up to 98%.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2089258-39-7
Cat. No. B2973687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
CAS2089258-39-7
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCOCC2
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h4-10H2,1-3H3
InChIKeyNMNIPNFHOGXQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 2089258-39-7) – Spirocyclic Building Block with Dual Boc and Ketone Functionality for Medicinal Chemistry Procurement


tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 2089258-39-7) is a spirocyclic heterocycle featuring a 9-oxa-2-azaspiro[5.5]undecane core, a Boc protecting group on the nitrogen, and a ketone at the 4-position . With a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, this compound is supplied as a research-grade building block at purities up to 98% . The scaffold belongs to a privileged class of oxa-azaspirocycles that have been validated in soluble epoxide hydrolase inhibition and antitubercular MmpL3 targeting [1].

Why Generic Substitution Fails for tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate in Lead-Optimization Workflows


Spirocyclic building blocks within the 9-oxa-2-azaspiro[5.5]undecane family are not interchangeable because subtle variations in ring-heteroatom positioning, protecting-group strategy, and ketone placement produce divergent reactivity, physicochemical profiles, and downstream biological readouts [1]. The target compound uniquely combines a Boc-protected secondary amine with a 4-oxo group on the tetrahydropyran ring, enabling orthogonal derivatization—Boc deprotection for amide/amine library synthesis and ketone reduction or reductive amination for further diversification—without the self-reactivity and purification penalties observed in unprotected or diketone analogs [2]. Swapping to the parent 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) eliminates both the protective Boc group and the ketone handle, while substituting with the Boc-only analog (CAS 1259489-95-6) removes the ketone vector required for many SAR campaigns.

Quantitative Differentiation Evidence for tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate vs. Closest Analogs


Purity Level: 98% (HPLC) Offering vs. 95% Baseline for Non-Boc Parent Scaffold

The target compound is commercially available at a certified purity of 98% from Leyan (Product No. 2234508), compared to the typical 95% purity specification for the Boc-free parent scaffold 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) from common suppliers . This 3-percentage-point improvement reduces unidentified impurity burden in downstream coupling reactions and minimizes the need for pre-use repurification.

Purity Building Block QC Medicinal Chemistry Procurement

Orthogonal Derivatization Handles: Monoketone + Boc vs. Single-Functionality Comparators

The target compound possesses two chemically orthogonal derivatization handles: a Boc-protected secondary amine (cleavable under acidic conditions) and a 4-position ketone (reactive toward nucleophiles, reductive amination, and Grignard reagents) . Comparator 1 (CAS 57289-77-7) lacks both the Boc group and the ketone, offering only a secondary amine for derivatization. Comparator 2 (CAS 1259489-95-6) provides Boc protection but no ketone functionality. Comparator 3 (CAS 2680856-23-7) carries the 4-oxo group but no N-protection, leading to competing amine reactivity. The target compound therefore enables sequential, protecting-group-controlled diversification without intermediate purification steps.

Orthogonal Reactivity Library Synthesis Protecting Group Strategy

Predicted pKa of -1.77 Confers pH-Dependent Solubility and Extraction Behavior Distinct from Neutral Analogs

The predicted pKa (acidic) of the target compound is -1.77 ± 0.20, calculated via ACD/Labs and reported on ChemicalBook . This value reflects the carbamate N-H acidity influenced by the electron-withdrawing Boc group. In contrast, the Boc-free parent scaffold 9-oxa-2-azaspiro[5.5]undecane (CAS 57289-77-7) is predicted to exhibit a basic pKa ~9-10 for the secondary amine. The strongly acidic pKa of the target compound indicates that it remains predominantly deprotonated across the pH range 0-14, governing its extraction behavior, reversed-phase chromatographic retention, and salt-formation potential.

Physicochemical Property pKa Purification Development

Storage Requirement: -20°C Refrigeration vs. Ambient or 2–8°C for Closest Analogs

The Enamine/Fujifilm Wako specification for the target compound mandates frozen storage (-20°C) , whereas the parent scaffold 9-oxa-2-azaspiro[5.5]undecane is typically stored at ambient temperature (20°C) or 2–8°C . This differential storage requirement implies that the Boc-carbamate and/or the ketone moiety introduce thermal or moisture sensitivity not observed in the simpler parent compound. Procurement workflows must account for cold-chain shipping and freezer storage capacity.

Stability Storage Logistics

Scaffold Validation: 1-Oxa-9-azaspiro[5.5]undecane Congeners Achieve Subnanomolar sEH Inhibition and Multidrug-Resistant Mtb Activity

Although direct bioactivity data for the specific Boc-4-oxo compound are not yet published, the 1-oxa-9-azaspiro[5.5]undecane scaffold—a close regioisomeric congener—has been rigorously validated in two therapeutic areas. In soluble epoxide hydrolase (sEH) inhibition, the eutomer (+)-22 bearing a 1-oxa-9-azaspiro[5.5]undecan-4-amine core achieved an IC₅₀ of 4.99 ± 0.18 nM with remarkable aqueous solubility (>0.5 mM) and oral bioavailability in mice [1]. In antitubercular drug discovery, 1-oxa-9-azaspiro[5.5]undecane derivatives demonstrated high activity against both the antibiotic-sensitive H37Rv strain and multidrug-resistant M. tuberculosis strains, exceeding the comparator drug in potency [2]. These class-level validations confirm that the spiro[5.5] oxa-aza core is a productive template for hit-to-lead optimization.

Scaffold Privilege sEH Inhibition Antitubercular Activity

Scalable Commercial Availability: Multi-Gram Quantities from Enamine with Documented Pricing Tiers

The target compound is stocked by Enamine (Catalog EN300-367488) and distributed globally through Fujifilm Wako, with documented pricing for quantities ranging from 100 mg to 10 g . In contrast, several comparator analogs (e.g., CAS 1259489-95-6, CAS 2680856-23-7) are listed as custom synthesis items with no published inventory or transparent pricing [1]. The Enamine inventory model provides predictable lead times and price-per-gram benchmarks—critical for project budget planning and scale-up feasibility assessment.

Supply Chain Scalability Procurement Economics

Procurement-Relevant Application Scenarios for tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate


Parallel Library Synthesis via Orthogonal Derivatization

Medicinal chemistry teams requiring a spirocyclic core with two sequentially addressable reactive sites should select this compound over the unprotected parent or single-functionality analogs. The Boc group can be deprotected (TFA or HCl) to generate a free amine for amide coupling or sulfonamide formation, while the 4-oxo ketone can independently undergo reductive amination, Grignard addition, or oxime formation [1]. This orthogonal reactivity pattern enables one-building-block, two-step diversification into 100+ compound libraries without intermediate purification, leveraging the 98% starting purity to minimize byproduct accumulation.

Intermediate for MmpL3-Targeted Antitubercular Lead Optimization

Given the demonstrated high activity of 1-oxa-9-azaspiro[5.5]undecane derivatives against both drug-sensitive H37Rv and multidrug-resistant M. tuberculosis strains, this building block serves as a starting point for synthesizing focused libraries targeting the MmpL3 transporter [2]. The 4-oxo group provides a vector for introducing peripheral fragments that, based on molecular docking studies, modulate potency and resistance profiles. The 98% purity specification ensures that initial screening hits are not artifacts of building-block impurities.

Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

Spirocyclic frameworks are increasingly adopted in kinase inhibitor design because their three-dimensional architecture reduces planarity, often improving solubility and metabolic stability while maintaining target engagement . The 9-oxa-2-azaspiro[5.5]undecane scaffold has been explicitly identified as a building block for creating kinase inhibitors. The Boc-4-oxo variant allows introduction of hinge-binding motifs via the amine and solvent-exposed substituents via the ketone, enabling exploration of both ATP-site and allosteric interactions.

sEH Inhibitor Development Leveraging Low logD and High Solubility Scaffold

The class-level validation from Lukin et al. (2018) demonstrates that urea derivatives built on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold achieve subnanomolar sEH IC₅₀ values with logD₇.₄ of 0.99 and aqueous solubility exceeding 0.5 mM [1]. The target compound, bearing the 4-oxo group in place of the 4-amine, provides an alternative exit vector for urea or amide linkage while retaining the favorable spiro[5.5] conformational constraint. This scenario is particularly relevant for cardiovascular, inflammatory, and pain indications where sEH inhibition has therapeutic potential.

Quote Request

Request a Quote for tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.